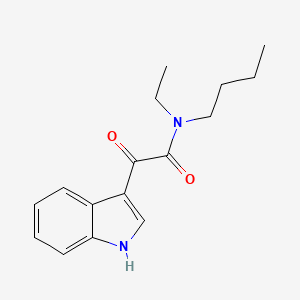

N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Description

N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound characterized by a dual alkyl-substituted acetamide group (N-butyl and N-ethyl) at the 2-oxoacetamide position. Indole derivatives are renowned for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name |

N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-5-10-18(4-2)16(20)15(19)13-11-17-14-9-7-6-8-12(13)14/h6-9,11,17H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQNQZOTRRCMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of indole-3-carboxylic acid with N-butyl-N-ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction time. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has been studied primarily for its antitumor properties. Research indicates that compounds within this class exhibit significant efficacy against various types of solid tumors, particularly colorectal and lung cancers. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity and lead to therapeutic effects .

Case Studies

- Colorectal Cancer : The compound has shown promise against colorectal carcinoma, which is prevalent in Western countries. Current treatments often involve 5-fluorouracil (5-FU), but many patients do not respond effectively to this chemotherapy. Novel compounds like this compound could provide alternative therapeutic options .

- Lung Cancer : Similar studies have highlighted the compound's potential against lung tumors, where traditional therapies may not yield satisfactory results. The need for new agents is critical as resistance to existing treatments develops .

Antimicrobial Properties

In addition to its anticancer applications, this compound exhibits notable antimicrobial properties. Indole derivatives are known for their effectiveness against various bacterial strains.

Research Findings

Research indicates that this compound may be effective against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting its utility in treating infections caused by resistant bacterial strains .

Chemical Research Applications

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps, including the formation of the indole core and subsequent acylation processes. Understanding its chemical properties allows researchers to explore modifications that could enhance its biological activity or reduce toxicity.

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets are crucial for elucidating its mechanism of action. These investigations help identify how it interacts with cellular pathways and aids in the development of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Cytotoxicity (IC₅₀) of Selected Indole-2-oxoacetamide Derivatives

Key Observations :

- Adamantane-containing derivatives (e.g., 5r, 5f) exhibit potent cytotoxicity (IC₅₀ ~10–20 µM) but require bulky substituents that may limit bioavailability .

- D-24851 demonstrates sub-micromolar potency due to its unique microtubule-targeting mechanism, bypassing P-glycoprotein-mediated multidrug resistance (MDR) .

Mechanism of Action

Caspase Activation Pathways:

Resistance Profiles:

- Adamantane derivatives (e.g., 5r) show selectivity for HepG2 over HeLa and MCF-7 cells, possibly due to tissue-specific caspase-8 expression .

- D-24851 retains efficacy against vincristine- and doxorubicin-resistant tumors, highlighting its value in MDR contexts .

Structural Validation

Biological Activity

N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indole derivatives. The indole structure is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry. The specific structural features of this compound contribute to its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or viral replication.

- Receptor Modulation: It can act on various receptors, potentially influencing signaling pathways associated with cell survival and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant activity against various cancer cell lines. Notable findings include:

- Inhibition of Tumor Growth: Studies have shown that this compound can inhibit tumor growth in mouse xenograft models, particularly in head and neck cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects. It has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties, particularly against flaviviruses such as the Dengue virus. It has been evaluated for its ability to inhibit viral proteases, which are crucial for viral replication .

Case Studies and Research Findings

-

Study on Anticancer Properties:

A study conducted on this compound revealed that it significantly inhibited the proliferation of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. -

Evaluation Against Infectious Diseases:

Another research project focused on evaluating the compound's efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The results indicated that it exhibited potent anti-trypanosomal activity, supporting its potential as a therapeutic agent for neglected tropical diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.